molecular formula C12H17N B15331614 1-(2,4-Dimethylbenzyl)azetidine

1-(2,4-Dimethylbenzyl)azetidine

Cat. No.: B15331614
M. Wt: 175.27 g/mol
InChI Key: JZXCVQROZLMJIF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylbenzyl)azetidine can be synthesized through various methods. One common approach involves the alkylation of azetidine with 2,4-dimethylbenzyl halides under basic conditions . Another method includes the ring-opening of aziridines followed by cyclization . These reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure consistent quality and yield. Catalysts such as copper(II) triflate are used to facilitate the alkylation reactions . Microwave irradiation can also be employed to accelerate the reaction rates .

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylbenzyl)azetidine involves its interaction with biological targets through its strained ring structure. This strain facilitates ring-opening reactions that can interact with enzymes and receptors . The compound can also act as a nucleophile or electrophile in various biochemical pathways .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]azetidine

InChI

InChI=1S/C12H17N/c1-10-4-5-12(11(2)8-10)9-13-6-3-7-13/h4-5,8H,3,6-7,9H2,1-2H3

InChI Key

JZXCVQROZLMJIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCC2)C

Origin of Product

United States

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